molecular formula C₆₇H₁₁₈N₂₆O₁₆ B612545 Protein Kinase C (19-31) CAS No. 121545-65-1

Protein Kinase C (19-31)

カタログ番号: B612545
CAS番号: 121545-65-1
分子量: 1543.82
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Protein Kinase C (19-31) is a peptide inhibitor of protein kinase C (PKC), derived from the pseudo-substrate regulatory domain of PKCa . It is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins .


Molecular Structure Analysis

The molecular structure of Protein Kinase C (19-31) is complex and involves interactions with various other molecules. For instance, the C1 domain of Protein Kinase C interacts with diacylglycerol and other agonists .


Chemical Reactions Analysis

Protein Kinase C (19-31) is involved in various chemical reactions, particularly those involving phosphorylation. It phosphorylates substrates at serine/threonine residues, which is important in regulating a variety of cellular events such as cell proliferation and the regulation of gene expression .


Physical And Chemical Properties Analysis

Protein Kinase C (19-31) has a molecular formula of C67H118N26O16 and a molecular weight of 1543.8 g/mol . Its IUPAC name is complex, reflecting its intricate structure .

科学的研究の応用

Molecular Heterogeneity and Cellular Regulation

Protein Kinase C (PKC) is understood to be a large family of proteins with multiple subspecies, each having individual enzymological characteristics. These subspecies exhibit distinct patterns of tissue expression and intracellular localization, suggesting varied roles in physiological and pathological responses to external signals (Nishizuka, 1988).

Role in Signal Transduction and Tumour Promotion

PKC plays a crucial role in signal transduction for various substances that activate cellular functions and proliferation. It is transiently activated by diacylglycerol produced in the membrane during signal-induced turnover of inositol phospholipids. PKC may serve as a receptor for tumour promoters, providing a possible avenue for understanding cell growth and differentiation (Nishizuka, 1984).

Insights into Regulation and Novel Phorbol Ester Receptors

Recent discoveries have expanded our understanding of PKC's activity and maturation, which is controlled by autophosphorylation and transphosphorylation mechanisms. The interaction with different types of interacting proteins plays a role in targeting PKCs to different intracellular compartments and conferring specificity (Ron & Kazanietz, 1999).

Isoenzymes and Role in Airways Smooth Muscle Tone

PKC comprises a large family of enzymes differing in structure, cofactor requirements, and function. These differences explain why PKC is attributed to many signal transduction functions, including the regulation of airways smooth muscle tone and mitogenesis (Webb, Hirst, & Giembycz, 2000).

Differences and Effects of PKC Isozymes

PKC isozymes, like PKCε and PKCδ, show different and sometimes opposite effects in cellular processes. Their distinct structural differences may explain these divergent behaviors and properties (Duquesnes, Lezoualc’h, & Crozatier, 2011).

Sevenfold Way of PKC Regulation

PKC isozymes are physiologically activated by diacylglycerol (DAG) and other lipids. Their activation and binding to membrane phospholipids or receptors are crucial in signal transduction and potentially affect cell cycling (Liu & Heckman, 1998).

Pseudosubstrate Regulation

The regulatory domain of PKC contains a pseudosubstrate prototope, which acts as a potent substrate antagonist and is a specific inhibitor of PKC. This suggests a mechanism for maintaining the enzyme in an inactive form in the absence of allosteric activators (House & Kemp, 1987).

Mechanism of Activation

The activation of PKC involves a transition from an autoinhibited latent form to an active form, associated with a conformational rearrangement of the enzyme. Understanding this transition is crucial for comprehending PKC's role in the nervous system and its physiological substrates (Huang, 1989).

PKC-Interacting Proteins and Pharmacology

PKC-interacting proteins (C-KIPs) confer specificity for individual PKC isoforms by regulating their activity and cellular localization. These interactions might form novel drug targets and have implications for pharmacological development (Poole et al., 2004).

作用機序

Target of Action

Protein Kinase C (PKC) is a family of serine/threonine protein kinases that plays a central role in transducing extracellular signals into a variety of intracellular responses . The PKC family consists of several subtypes, each displaying distinct biochemical characteristics and enriched in different cellular and subcellular locations . PKCs are critical players in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .

Mode of Action

PKC interacts with its targets through a unique structural feature that is susceptible to oxidative modification . Upon activation, PKC enzymes are translocated to the plasma membrane by RACK proteins (membrane-bound receptor for activated protein kinase C proteins) . This translocation is a key step in the activation of PKC, leading to the phosphorylation of target proteins .

Biochemical Pathways

PKC is involved in multiple signal transduction pathways. It regulates the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Additionally, PKC tightly regulates transcription factors involved in the differentiation of pluripotent stem cells toward specific epithelial, mesenchymal, and hematopoietic cell lineages . Aberrant PKC expression and/or activation can lead to profound alterations in gene expression, leading to an extensive rewiring of transcriptional networks associated with mitogenesis, invasiveness, stemness, and tumor microenvironment dysregulation .

Pharmacokinetics

Pkc inhibitors and activators are used to understand pkc-mediated intracellular signaling pathways and for the diagnosis and treatment of various pkc-associated diseases . Many clinical trials of PKC inhibitors in cancers showed no significant clinical benefits, indicating a limitation to design a cancer therapeutic strategy targeting PKC alone .

Result of Action

The activation of PKC leads to a variety of cellular responses, including cell proliferation, gene expression, adhesion, differentiation, senescence, and apoptosis . Specific PKCs control the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Aberrant PKC expression and/or activation in pathological conditions, such as in cancer, leads to profound alterations in gene expression .

Action Environment

The action of PKC is influenced by various environmental factors. For example, PKC down-regulation is dependent on the amplitude and the duration of second messenger stimulation . Moreover, PKC isozymes impel prominent nuclear signaling ultimately impacting gene expression . Understanding these complexities would allow the identification of relevant molecular targets implicated in a wide spectrum of diseases .

将来の方向性

Protein Kinase C (19-31) and its related kinases are of significant interest in cancer research. They are being explored as potential targets for therapeutic intervention in cancer . The impact of different PKC variants on the tumor microenvironment is also a focus of future research .

生化学分析

Biochemical Properties

Protein Kinase C (19-31) functions as a substrate peptide for testing Protein Kinase C activity . It interacts with several enzymes and proteins, including Protein Kinase C isoforms, by mimicking the natural substrates of these kinases. The compound inhibits Protein Kinase C activity by binding to its catalytic domain, thereby preventing the phosphorylation of target proteins . This interaction is essential for understanding the regulatory mechanisms of Protein Kinase C and its role in cellular signaling pathways .

Cellular Effects

Protein Kinase C (19-31) influences various cellular processes by modulating the activity of Protein Kinase C enzymes . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of target proteins . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis, making Protein Kinase C (19-31) a valuable tool for studying the role of Protein Kinase C in different cell types and conditions .

Molecular Mechanism

The molecular mechanism of Protein Kinase C (19-31) involves its binding to the catalytic domain of Protein Kinase C enzymes . This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways mediated by Protein Kinase C . The compound’s inhibitory effect is due to its structural similarity to the natural substrates of Protein Kinase C, allowing it to compete for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protein Kinase C (19-31) can change over time due to its stability and degradation . Studies have shown that the compound remains stable under specific conditions, but its inhibitory effects may diminish over prolonged periods . Long-term exposure to Protein Kinase C (19-31) can lead to alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Protein Kinase C (19-31) vary with different dosages in animal models . At lower doses, the compound effectively inhibits Protein Kinase C activity without causing significant toxicity . Higher doses can lead to adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of Protein Kinase C (19-31) in experimental studies .

Metabolic Pathways

Protein Kinase C (19-31) is involved in various metabolic pathways by modulating the activity of Protein Kinase C enzymes . It interacts with enzymes and cofactors involved in signal transduction, leading to changes in metabolic flux and metabolite levels . The compound’s inhibitory effect on Protein Kinase C can alter the phosphorylation state of key metabolic enzymes, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Protein Kinase C (19-31) within cells and tissues are mediated by specific transporters and binding proteins . The compound can localize to different cellular compartments, depending on the presence of these transporters and binding proteins . This localization is crucial for its inhibitory effect on Protein Kinase C activity and its role in cellular signaling .

Subcellular Localization

Protein Kinase C (19-31) exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are essential for its inhibitory effect on Protein Kinase C and its role in regulating cellular processes .

特性

IUPAC Name

2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXRRDLXDCSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H118N26O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1543.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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